

A Comprehensive Technical Guide to Bavtavirine (CAS Number: 1956373-71-9)

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Compound of Interest

Compound Name: *Bavtavirine*

Cat. No.: *B12384983*

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Abstract

Bavtavirine, also known as GS-5894, is a potent, investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) with a chemical formula of $C_{26}H_{20}N_6$ and a molecular weight of 416.49 g/mol. [1][2] It is being developed by Gilead Sciences for the treatment of HIV-1 infection. Preclinical studies have demonstrated its significant antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1. Its pharmacokinetic profile suggests the potential for a long-acting oral formulation, possibly for once-weekly dosing. This document provides an in-depth technical overview of **Bavtavirine**, summarizing its chemical properties, mechanism of action, preclinical data, and relevant experimental protocols.

Chemical and Physical Properties

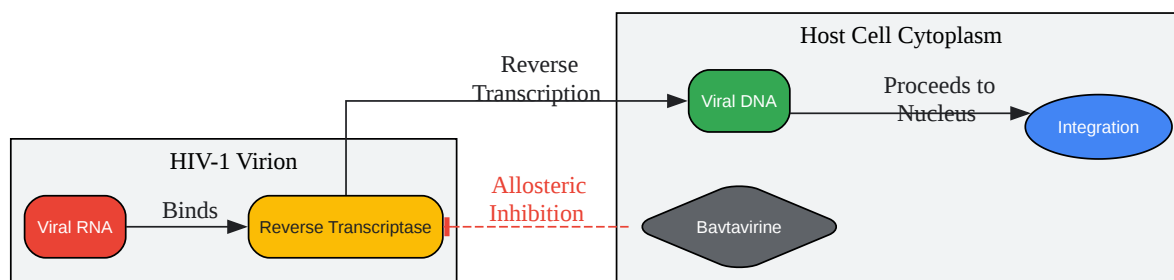
Bavtavirine is a quinazoline derivative with the IUPAC name 4-[(4-amino-8-{4-[(1E)-2-cyanoethen-1-yl]-2,6-dimethylphenyl}quinazolin-2-yl)amino]benzonitrile. [1] A summary of its key chemical identifiers and properties is presented in Table 1.

Property	Value	Reference
CAS Number	1956373-71-9	[1]
Synonym	GS-5894	[3][4]
Molecular Formula	C ₂₆ H ₂₀ N ₆	[1][2]
Molecular Weight	416.49 g/mol	[1]
IUPAC Name	4-[(4-amino-8-{4-[(1E)-2-cyanoethen-1-yl]-2,6-dimethylphenyl}quinazolin-2-yl)amino]benzonitrile	[1]
SMILES	<chem>Cc1cc(/C=C/C#N)cc(C)c1-c2cccc3c2nc(Nc4ccc(cc4)C#N)nc3N</chem>	[2]
InChI Key	HKETUZQMIFPGNG-SNAWJCMRSA-N	[2]

Mechanism of Action

Bavtavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[4][5][6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs bind to an allosteric, hydrophobic pocket located approximately 10 Å from the catalytic site of the HIV-1 reverse transcriptase (RT) enzyme.[7] This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[7]

The following diagram illustrates the generalized signaling pathway of NNRTI-mediated inhibition of HIV-1 reverse transcription.



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Figure 1: Mechanism of Action of **Bactavirine**.

Preclinical Data

Antiviral Activity

Preclinical studies have demonstrated that **Bactavirine** is a potent inhibitor of HIV-1 replication across various cell types.[5] Its efficacy against both wild-type and a panel of 32 NNRTI-resistant HIV-1 variants was found to be superior to other marketed NNRTIs.[5]

Cell Type	HIV-1 Strain	EC ₅₀ (nM)	Selectivity Index (CC ₅₀ /EC ₅₀)	Reference
MT-4 T-cell line	Wild-type (IIIB)	1.5 - 4.2	5,152 to >66,000	[5]
Primary Human CD4+ T lymphocytes	Wild-type	1.5 - 4.2	5,152 to >66,000	[5]
Monocyte-derived Macrophages	Wild-type	1.5 - 4.2	5,152 to >66,000	[5]
Various	Panel of 32 NNRTI-resistant variants	Superior to other marketed NNRTIs	Not specified	[5]

Resistance Profile

In dose-escalating resistance selection studies, an HIV-1 triple RT variant (I125V+E138K+P236T) emerged, which showed cross-resistance to efavirenz (EFV) and rilpivirine (RPV).^[5]

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in rats and dogs. **Bavtavirine** is highly bound to plasma proteins across species.^[5] The predicted human clearance, uncorrected for plasma binding, is 0.17 L/h/kg.^[5] These properties, combined with its metabolic stability, support the potential for once-weekly oral dosing.^{[4][5]}

Species	Oral Bioavailability (%)	Mean Residence Time (hours)	Reference
Rat	34	2.9	^[5]
Dog	31	23	^[5]

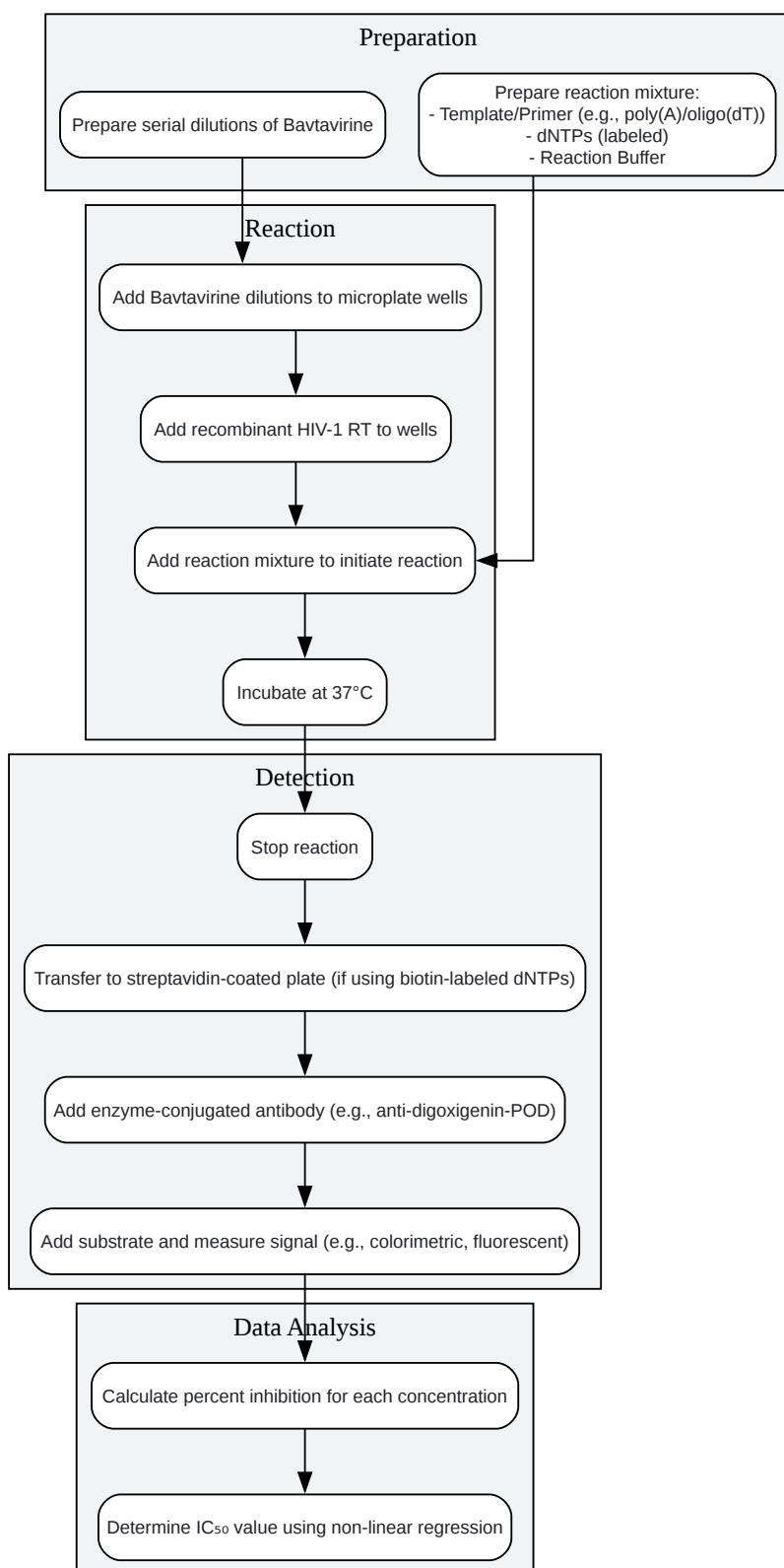
Clinical Development

Bavtavirine (GS-5894) has been evaluated in a Phase 1 clinical trial.^[3] This open-label master protocol study has recently been completed, and the results are pending.^[3] The trial aimed to assess the safety, tolerability, and pharmacokinetics of this novel antiretroviral.^[8]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of **Bavtavirine** against HIV-1 RT, based on commercially available kits and common laboratory practices.



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Figure 2: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.

Materials:

- Recombinant HIV-1 Reverse Transcriptase
- **Bavtavirine** (or other test compound)
- Microplates (e.g., 96-well)
- Reaction Buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
- Template/Primer (e.g., poly(A) • oligo(dT))
- Labeled deoxynucleotides (e.g., biotin-dUTP, digoxigenin-dUTP)
- Streptavidin-coated microplates
- Enzyme-linked antibody (e.g., anti-digoxigenin-peroxidase)
- Substrate for detection (e.g., TMB for peroxidase)
- Stop solution
- Plate reader

Procedure:

- **Compound Preparation:** Prepare a series of dilutions of **Bavtavirine** in an appropriate solvent (e.g., DMSO) and then in reaction buffer.
- **Reaction Setup:** In a microplate, add the diluted **Bavtavirine**, a fixed amount of recombinant HIV-1 RT, and the reaction mixture containing the template/primer and labeled dNTPs. Include positive (no inhibitor) and negative (no RT) controls.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
- **Detection:**
 - Stop the reaction.

- Transfer the reaction products to a streptavidin-coated plate to capture the newly synthesized biotin-labeled DNA.
- Wash the plate to remove unincorporated nucleotides.
- Add an enzyme-conjugated antibody that recognizes the other label on the dNTPs (e.g., digoxigenin).
- Wash the plate again.
- Add the appropriate substrate and measure the resulting signal using a plate reader.
- Data Analysis: Calculate the percentage of RT inhibition for each concentration of **Bavtavirine** relative to the positive control. Determine the IC₅₀ value by fitting the dose-response data to a suitable equation using non-linear regression analysis.

Conclusion

Bavtavirine is a promising NNRTI with potent in vitro activity against a broad range of HIV-1 variants, including those resistant to currently available NNRTIs. Its preclinical pharmacokinetic profile suggests the potential for a convenient once-weekly oral dosing regimen, which could improve patient adherence and treatment outcomes. The pending results from the completed Phase 1 clinical trial will be crucial in determining the future developmental path of this compound. Further research is warranted to fully elucidate its clinical efficacy, safety, and resistance profile in humans.

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